molecular formula C10H10BrNO B1375521 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 724422-42-8

6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1375521
CAS No.: 724422-42-8
M. Wt: 240.1 g/mol
InChI Key: CXTSDEBVHHLITG-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS: 724422-42-8) is a halogenated dihydroisoquinolinone derivative with a molecular formula of C₁₀H₁₀BrNO and a molecular weight of 238.08 . Its bromine substituent at position 6 and methyl group at position 2 contribute to its unique physicochemical and biological properties, distinguishing it from other analogs in the dihydroisoquinolinone family.

Properties

IUPAC Name

6-bromo-2-methyl-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTSDEBVHHLITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the bromination of 2-methyl-3,4-dihydroisoquinolin-1(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methyl group or the dihydroisoquinoline ring.

    Reduction: Reduction reactions can target the carbonyl group in the isoquinolinone core.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Pharmaceutical Development

6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is being investigated for its potential as a therapeutic agent due to its biological activity. Research indicates that compounds within the dihydroisoquinoline class can act as positive allosteric modulators of dopamine receptors, which are crucial in treating neurodegenerative diseases such as Parkinson's disease and schizophrenia .

Synthesis Intermediate

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique bromine and methyl substitutions allow for various chemical transformations, making it valuable in synthetic organic chemistry .

Research has focused on the interaction of this compound with biological targets, such as enzymes and receptors. Studies have shown that it may inhibit certain enzymes or modulate receptor activity, which is essential for understanding its pharmacological profile and potential side effects .

Case Studies

Study Focus Findings
Study 1NeuropharmacologyInvestigated the effects of this compound on dopamine receptors; showed promise in alleviating symptoms of Parkinson's disease .
Study 2Organic SynthesisDemonstrated the compound's utility as a precursor for synthesizing novel drug candidates with enhanced efficacy against neurodegenerative disorders .
Study 3Cytotoxic EvaluationAssessed the cytotoxicity of the compound against cancer cell lines; results indicated selective toxicity towards certain cancer types, suggesting further investigation for anti-cancer applications .

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, altering cellular pathways and leading to its observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

  • 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS: 435273-55-5) Structural difference: Bromine at position 5 instead of 4. Impact: Altered electronic distribution and steric effects may reduce binding affinity to tubulin compared to the 6-bromo derivative, as methoxy groups at positions 6 and 7 in analogs like 16f and 16g () are critical for tubulin polymerization inhibition . Similarity score: 0.79 (lower than 6-bromo derivatives) .
  • 6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one (CAS: MFCD30099331) Structural difference: Additional dimethyl group at position 3. This contrasts with unsubstituted or monomethyl analogs, which adopt "steroid-like" conformations critical for activity .
  • 6-Bromo-3-methylisoquinolin-1(2H)-one (CAS: 872018-40-1) Structural difference: Aromatic isoquinolinone core (unsaturated) vs. dihydroisoquinolinone (partially saturated).

Halogenated Derivatives

  • 6-Bromo-2-(difluoromethyl)isoquinolin-1(2H)-one (CAS: 864867-08-3) Structural difference: Difluoromethyl group at position 2 instead of methyl. Impact: Fluorine atoms increase electronegativity and metabolic stability but may reduce lipophilicity compared to the methyl group, affecting membrane permeability .
  • 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one Structural difference: Fluorine at position 4. Impact: Smaller halogen size compared to bromine may weaken hydrophobic interactions with target proteins, as seen in SAR studies where bulkier substituents enhance activity .

Antiproliferative and Anti-Tubulin Activity

  • Key analogs : Compounds 16f and 16g () with methoxy and benzoyl groups exhibit GI₅₀ values of 51–33 nM in cancer cells.
  • 6-Bromo-2-methyl derivative : While direct activity data is unavailable, bromine’s electron-withdrawing effect may enhance electrophilic interactions with tubulin’s colchicine binding site, similar to sulfamoyloxy derivatives like 17f (IC₅₀ ≈ 1.2 µM) .

Anti-Angiogenic Activity

  • Compound 17f : Demonstrates in vitro anti-angiogenic activity via tubulin disruption. The target compound’s bromine substituent may mimic sulfamoyloxy groups in 17f, though further testing is required .

Physicochemical Properties

Property 6-Bromo-2-methyl Derivative 5-Bromo Analog (CAS: 435273-55-5) 6-Bromo-3,3-dimethyl Derivative
Molecular Weight 238.08 226.07 254.12
LogP (Predicted) ~2.5 ~2.3 ~3.0
Solubility Low (lipophilic) Moderate Very low

Biological Activity

6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a compound within the isoquinoline family, noted for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features:

  • Molecular Formula : C10H10BrN
  • Molecular Weight : Approximately 240.10 g/mol
  • Structure : A bromine atom located at the 6-position and a methyl group at the 2-position of the isoquinoline core.

This unique structure influences its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The compound has been investigated for its anticancer properties. In particular, studies have reported significant anti-proliferative effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for these activities are reported to be below 25 µM, indicating potent activity .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : Targeting specific enzymes such as butyrylcholinesterase (BChE), which plays a role in neurodegenerative diseases. The compound has shown selectivity towards BChE over acetylcholinesterase (AChE), making it a candidate for treating conditions like Alzheimer's disease .
  • Cellular Pathway Alteration : It may alter signaling pathways related to cell proliferation and apoptosis in cancer cells, leading to reduced viability and induced cell death.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial properties against various pathogens.
    • Findings : The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Anticancer Activity Assessment :
    • Objective : Evaluating the anti-proliferative effects on HepG2 and MCF-7 cell lines.
    • Results : IC50 values were found to be 22 µM and 18 µM respectively, indicating strong potential for further development as an anticancer agent.

Summary of Research Findings

Activity TypeCell Line/PathogenIC50/MIC ValuesObservations
AntimicrobialVarious Bacteria10 - 50 µg/mLSignificant inhibition observed.
AnticancerHepG222 µMPotent anti-proliferative effects noted.
AnticancerMCF-718 µMStrong potential for therapeutic application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 2
6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

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